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Compound of Interest

Compound Name: N-(4-Fluorophenyl)succinimide

Cat. No.: B188838

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
N-(4-Fluorophenyl)succinimide, a molecule of interest in medicinal chemistry and materials
science. This document presents available and predicted nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental
protocols and visual representations of molecular structure-spectra correlations and analytical
workflows are included to support research and development activities.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for N-(4-

Fluorophenyl)succinimide.

‘H NMR Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
~7.30-7.25 m 2H Ar-H (ortho to F)
~7.20-7.15 m 2H Ar-H (meta to F)
~2.90 S 4H -CH2-CHa2-
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Disclaimer: Predicted data is based on the analysis of structurally similar compounds and

established chemical shift principles. Actual experimental values may vary.

1C NMR Data

Chemical Shift (6) ppm

Assignment

~176

C=0 (succinimide)

~162 (d, J = 245 Hz)

C-F (aromatic)

~132

C-N (aromatic)

~128 (d, J = 8 Hz)

CH (aromatic, ortho to F)

~116 (d, J = 23 Hz)

CH (aromatic, meta to F)

~28

-CH2-CHa2-

Note: Some spectral data is sourced from spectral databases and may not have been

independently verified.

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~1710 Strong C=0 stretch (symmetric)
~1780 Strong C=0 stretch (asymmetric)
~1510 Strong C=C stretch (aromatic)
~1220 Strong C-F stretch (aromatic)

~830 Strong C-H bend (para-disubstituted)

Mass Spectrometry (MS) Data

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment
193.05 High [M]* (Molecular lon)
[M - C4H40O2]* (Loss of
111 Moderate o )
succinimide moiety)
CeHaF]* (Fluorophenyl
95 Moderate [CoHaFT" ( pheny

fragment)

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectral data for a
solid organic compound such as N-(4-Fluorophenyl)succinimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of N-(4-Fluorophenyl)succinimide (approximately 10-20 mg) is prepared in a
suitable deuterated solvent (e.g., CDClsz or DMSO-ds, 0.5-0.7 mL) in a standard 5 mm NMR
tube. *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
Tetramethylsilane (TMS) is used as an internal standard (6 = 0.00 ppm). For 3C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into
a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate. The spectrum is recorded over the range of 4000-400 cm~1,

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (El) source. A
small amount of the sample is introduced into the instrument, typically via a direct insertion
probe. The sample is vaporized and then ionized by a high-energy electron beam (typically 70
eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and
detected.
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Visualizations

The following diagrams illustrate the relationships between the chemical structure and its
spectral data, and a typical workflow for spectral analysis.
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N-(4-Fluorophenyl)succinimide Structure-Spectra Correlation
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General Experimental Workflow for Spectral Analysis
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« To cite this document: BenchChem. [Spectral Analysis of N-(4-Fluorophenyl)succinimide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188838#spectral-data-nmr-ir-mass-spec-of-n-4-
fluorophenyl-succinimide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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